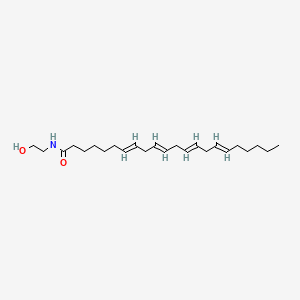

Docosatetraenylethanolamide

Description

Properties

Molecular Formula |

C24H41NO2 |

|---|---|

Molecular Weight |

375.6 g/mol |

IUPAC Name |

(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

FMVHVRYFQIXOAF-CGRWFSSPSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biosynthesis of Docosatetraenylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382). Structurally similar to anandamide, DEA contains docosatetraenoic acid (adrenic acid, 22:4n-6) in place of arachidonic acid. This guide provides an in-depth overview of the discovery of DEA, its biosynthetic pathways, and the experimental methodologies used for its study. It is important to distinguish DEA from the more extensively studied N-docosahexaenoylethanolamide (DHEA), also known as synaptamide, which is derived from the omega-3 fatty acid docosahexaenoic acid (DHA). While both are long-chain polyunsaturated NAEs, their precursors and some of their biological activities differ.

Discovery of this compound (DEA)

This compound was first identified in 1993 by Hanuš et al.[1]. In their search for novel endogenous ligands for the cannabinoid receptor (CB1), they isolated and characterized two new unsaturated fatty acid ethanolamides from the brain. One of these was this compound. Their research demonstrated that DEA can bind to the CB1 receptor, suggesting a potential role in the endocannabinoid system.[1] Despite this early discovery, DEA has been the subject of less research compared to anandamide and other NAEs. It has been shown to bind to the CB1 receptor with similar potency and efficacy as anandamide, though its precise role as a cannabimimetic neurotransmitter is still not fully understood.[1]

Biosynthesis of this compound

The biosynthesis of DEA is believed to follow the same general pathways as other N-acylethanolamines. These pathways are primarily dependent on the formation of an intermediate, N-docosatetraenoyl-phosphatidylethanolamine (N-docosatetraenoyl-PE or NAPE). Two main routes for the synthesis of NAEs from NAPE have been identified: the NAPE-PLD pathway and NAPE-PLD-independent pathways.

The NAPE-PLD-Dependent Pathway

This is considered the classical pathway for NAE biosynthesis and involves two key enzymatic steps:

-

Formation of N-Docosatetraenoyl-PE (NAPE): This step is catalyzed by a Ca2+-dependent N-acyltransferase (Ca-NAT). This enzyme transfers the docosatetraenoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amine of phosphatidylethanolamine (B1630911) (PE). Recent studies have identified the ε isoform of cytosolic phospholipase A2 as having Ca-NAT activity. Additionally, Ca2+-independent N-acyltransferases, a group of proteins known as phospholipase A/acyltransferases (PLAAT)-1-5, can also catalyze the formation of NAPE.

-

Hydrolysis of NAPE to DEA: The newly formed NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to release DEA and phosphatidic acid.

NAPE-PLD-Independent Pathways

Studies in NAPE-PLD deficient mice have revealed the existence of alternative pathways for NAE biosynthesis. These multi-step pathways can also lead to the formation of DEA from NAPE:

-

Pathway 1: Involves the sequential action of an α/β-hydrolase domain-containing protein 4 (ABHD4), which removes the two fatty acids from the glycerol (B35011) backbone of NAPE to form glycerophospho-N-docosatetraenoylethanolamine (GP-NAE). This intermediate is then hydrolyzed by a glycerophosphodiesterase (GDE1) to yield DEA.

-

Pathway 2: This pathway involves a phospholipase C (PLC)-mediated hydrolysis of NAPE to produce phospho-DEA, which is subsequently dephosphorylated by a phosphatase, such as the protein tyrosine phosphatase non-receptor type 22 (PTPN22), to form DEA.

The relative contribution of these different pathways to the overall biosynthesis of DEA in various tissues and under different physiological conditions is an area of ongoing research.

Quantitative Data

Quantitative analysis of DEA in biological tissues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes representative quantitative data for NAEs, including DEA, in rodent brain tissue.

| Analyte | Tissue | Concentration (pmol/g) | Method | Reference |

| This compound (DEA) | Rat Brainstem (Dorsal Vagal Complex) | Not explicitly quantified in pmol/g, but detected and its accumulation over time was studied. | LC-ESI-MS | [2] |

| Anandamide (AEA) | Rat Brain | ~5-10 | LC-MS/MS | [2] |

| Palmitoylethanolamide (PEA) | Rat Brain | ~20-50 | LC-MS/MS | [2] |

| Oleoylethanolamide (OEA) | Rat Brain | ~100-200 | LC-MS/MS | [2] |

Table 1: Representative concentrations of N-acylethanolamines in rodent brain tissue. Note that absolute concentrations can vary depending on the specific brain region, extraction method, and physiological state of the animal.

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of DEA from brain tissue.

1. Materials and Reagents:

-

Brain tissue samples

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Chloroform

-

Water (LC-MS grade)

-

Formic acid

-

Internal standards (e.g., DEA-d4, AEA-d8)

-

C18 solid-phase extraction (SPE) cartridges

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Weigh frozen brain tissue samples (~50 mg).

-

Add 1 mL of ice-cold acetonitrile containing deuterated internal standards.

-

Homogenize the tissue on ice.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

3. Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at 50% B and increase to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: Electrospray ionization in positive ion mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DEA: Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be determined based on instrument optimization.

-

DEA-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be determined based on instrument optimization.

-

5. Data Analysis:

-

Integrate the peak areas for DEA and the internal standard.

-

Calculate the ratio of the peak area of DEA to the peak area of the internal standard.

-

Quantify the concentration of DEA using a standard curve prepared with known amounts of DEA and the internal standard.

-

Normalize the concentration to the weight of the tissue sample (e.g., pmol/g).

Visualizations

Biosynthesis Pathways of this compound

Caption: Biosynthesis pathways of this compound (DEA).

Experimental Workflow for DEA Quantification

Caption: Workflow for DEA quantification in brain tissue.

References

A Technical Guide to the Endogenous Synthesis of Docosatetraenylethanolamide in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenylethanolamide (DEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. As a structural analog of the endocannabinoid anandamide, DEA is synthesized in the brain from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). While its complete physiological role is still under investigation, emerging research highlights its potential neuroprotective and synaptogenic properties, making the elucidation of its biosynthetic pathways a critical area of study for neuroscience and drug development. This technical guide provides an in-depth overview of the core mechanisms underlying the endogenous synthesis of DEA in the brain, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Biosynthetic Pathways of this compound

The synthesis of DEA in the brain primarily follows the established pathways for other N-acylethanolamines. The central precursor is N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE), which is formed through the N-acylation of phosphatidylethanolamine (B1630911) (PE) with docosahexaenoic acid (DHA). Subsequently, N-DHA-PE is hydrolyzed to yield DEA. Two main pathways for this conversion have been identified: the direct NAPE-PLD-dependent pathway and alternative, NAPE-PLD-independent routes.

N-Acyl-Phosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Dependent Pathway

The most direct route for DEA synthesis involves two key enzymatic steps:

-

Formation of N-Docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of a docosahexaenoyl group from a donor phospholipid, such as phosphatidylcholine, to the amino group of phosphatidylethanolamine (PE).[1]

-

Hydrolysis of N-DHA-PE: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a zinc metallohydrolase, then catalyzes the hydrolysis of N-DHA-PE to produce this compound (DEA) and phosphatidic acid (PA).[2] Studies in neuronal cells have demonstrated that the inhibition of NAPE-PLD significantly reduces the production of synaptamide (B1662480) (an alternative name for DEA), confirming the importance of this pathway.[3][4]

NAPE-PLD-Independent Pathways

Evidence from studies on NAPE-PLD knockout mice has revealed the existence of alternative biosynthetic routes for NAEs, including presumably DEA.[1] These multi-step pathways can compensate for the absence of NAPE-PLD and contribute to the overall endogenous production of DEA. While the specific enzymes involved in the alternative synthesis of DEA are not yet fully elucidated, pathways proposed for other NAEs likely apply. These may involve enzymes such as α/β-hydrolase domain-containing 4 (ABHD4), phospholipase C, and protein tyrosine phosphatase non-receptor type 22 (PTPN22).

Regulation of this compound Synthesis

The endogenous synthesis of DEA is a tightly regulated process, influenced by substrate availability and intracellular signaling events.

-

Substrate Availability: The primary precursor for DEA is docosahexaenoic acid (DHA). The concentration of unesterified DHA and DHA-containing phospholipids (B1166683) in the brain is a key determinant of the rate of DEA synthesis.[3][4] Dietary intake of omega-3 fatty acids can influence the brain's DHA content and subsequently the levels of DEA.

-

Calcium Signaling: The initial N-acylation step, catalyzed by N-acyltransferase, is a calcium-dependent process.[1] Therefore, neuronal activity and other stimuli that lead to an influx of calcium can trigger the synthesis of N-DHA-PE and, consequently, DEA.

Quantitative Data on this compound Synthesis

The following tables summarize the available quantitative data related to the synthesis and levels of this compound and related molecules in the brain.

Table 1: Endogenous Levels of N-Acylethanolamines in Rodent Brain

| N-Acylethanolamine | Concentration Range (ng/mL or ng/g tissue) | Brain Region | Species | Reference |

| Docosahexaenoylethanolamide | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |

| Anandamide (AEA) | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |

| Palmitoylethanolamide (PEA) | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |

| Oleoylethanolamide (OEA) | 0.0005 - 0.5 | Whole Brain | Mouse | [5] |

Table 2: Conversion of DHA to N-DHA-PE and DEA in Neuronal Cells

| Substrate (2 µM) | N-DHA-PE produced (pmol/10^6 cells) after 8h | DEA produced (pmol/10^6 cells) after 24h | Cell Line | Reference |

| Unesterified [13C]DHA | ~180 | ~1.5 | Neuro2A | [3] |

| DHA-lysophosphatidylcholine | ~140 | ~0.8 | Neuro2A | [3] |

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of DEA from brain tissue using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Lipid Extraction:

-

Homogenize frozen brain tissue in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v), containing an appropriate deuterated internal standard (e.g., DEA-d4).

-

Perform a liquid-liquid extraction by adding water to the homogenate to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

For sample cleanup, solid-phase extraction (SPE) using a silica (B1680970) cartridge is recommended.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.

-

Gradient: Employ a gradient from a lower to a higher percentage of mobile phase B to elute the NAEs.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for DEA and its internal standard.

-

3. Data Analysis:

-

Quantify the amount of DEA by comparing the peak area of the endogenous analyte to that of its corresponding deuterated internal standard.

-

Normalize the data to the weight of the tissue sample.

NAPE-PLD Activity Assay

This protocol describes a method to measure the activity of NAPE-PLD in brain tissue homogenates.

1. Substrate Preparation:

-

Synthesize or obtain N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE) as the substrate. Radiolabeled or fluorescently tagged N-DHA-PE can be used for ease of detection.

2. Enzyme Preparation:

-

Prepare brain tissue homogenates in an appropriate buffer.

3. Assay Reaction:

-

Incubate the brain homogenate with a known concentration of the N-DHA-PE substrate in the assay buffer.

-

The reaction is typically carried out at 37°C for a defined period.

4. Product Detection and Quantification:

-

Stop the reaction and extract the lipids.

-

Separate the product (DEA) from the substrate (N-DHA-PE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of DEA produced using radioactivity counting, fluorescence detection, or mass spectrometry.

5. Data Analysis:

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.

Visualizations

Signaling Pathway for DEA Synthesis

Caption: NAPE-PLD Dependent Pathway for DEA Synthesis.

Experimental Workflow for DEA Quantification

Caption: Workflow for DEA Quantification in Brain Tissue.

Conclusion

The endogenous synthesis of this compound in the brain is a complex and highly regulated process with significant implications for neuronal function. Understanding the key enzymes, pathways, and regulatory mechanisms involved is crucial for the development of novel therapeutic strategies targeting the endocannabinoid system and related lipid signaling pathways. This technical guide provides a comprehensive foundation for researchers and drug development professionals, summarizing the current state of knowledge and providing practical guidance for the experimental investigation of DEA biosynthesis. Further research is needed to fully elucidate the kinetics of the enzymes specific to DEA synthesis and to explore the physiological and pathological conditions that modulate its production in the brain.

References

- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Quantification of Endocannabinoids in Tissues [pubmed.ncbi.nlm.nih.gov]

Docosatetraenylethanolamide: A Technical Guide to a Novel Endocannabinoid Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatetraenylethanolamide (DEA), an N-acylethanolamine identified in the central nervous system, represents an important endogenous ligand for the cannabinoid receptors. As a member of the endocannabinoid system, DEA participates in the complex network of lipid signaling that modulates a wide array of physiological processes. This technical guide provides a comprehensive overview of DEA, focusing on its binding characteristics, presumed signaling pathways, and the experimental methodologies crucial for its study. Quantitative data are presented in a structured format to facilitate comparison, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is a critical regulator of homeostasis in the body. The discovery of N-arachidonoylethanolamide (anandamide) as the first endogenous cannabinoid opened a new frontier in pharmacology and neuroscience. Subsequently, a family of related lipid mediators has been identified, each with unique properties and potential physiological roles.

This compound (DEA) is one such endocannabinoid, isolated from porcine brain. Structurally similar to anandamide, DEA is the ethanolamide of docosatetraenoic acid (22:4n-6). Its identification expanded the repertoire of known endocannabinoid ligands and highlighted the diversity of fatty acid amides that can interact with cannabinoid receptors. This guide serves as a technical resource for researchers investigating the pharmacology of DEA and its potential as a therapeutic target.

Quantitative Pharmacological Data

The interaction of this compound with cannabinoid receptors has been characterized primarily through competitive radioligand binding assays. These assays determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Source |

| This compound | CB1 | 460 ± 140 | Hanuš et al., 1993 |

| This compound | CB2 | No activity reported | Hanuš et al., 1993 |

Signaling Pathways

As an agonist at the CB1 receptor, this compound is predicted to initiate a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Figure 1: Presumed signaling pathway of this compound (DEA) via the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of endocannabinoid ligands like this compound.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.

Figure 2: Workflow for a cannabinoid receptor binding assay.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

GF/B glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Thaw cell membranes on ice.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound (DEA).

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

Figure 3: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

Guanosine 5'-diphosphate (GDP).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GF/B glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Thaw cell membranes on ice.

-

In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of the test compound (DEA).

-

Initiate the reaction by adding the cell membranes.

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through GF/B filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Plot the specific binding as a function of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation).

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation.

Figure 4: Workflow for a cAMP accumulation assay.

Materials:

-

Whole cells stably expressing human CB1 or CB2 receptors.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate cells in a 96- or 384-well plate and grow to confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of the test compound (DEA) and incubate for 15-30 minutes.

-

Stimulate adenylyl cyclase with Forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration as a function of the DEA concentration to determine the IC₅₀ for the inhibition of Forskolin-stimulated cAMP accumulation.

Conclusion

This compound is an integral component of the endocannabinoid system, acting as a ligand for the CB1 receptor. While its binding characteristics have been established, a full functional characterization remains an area for future research. The experimental protocols detailed in this guide provide a robust framework for further investigation into the pharmacology of DEA and other novel endocannabinoid ligands. A deeper understanding of the structure-activity relationships and signaling pathways of these compounds will be instrumental in the development of new therapeutic agents targeting the endocannabinoid system for a variety of pathological conditions.

The Biological Role of Docosatetraenylethanolamide (Synaptamide) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatetraenylethanolamide (DEA), an endogenous ethanolamide of docosahexaenoic acid (DHA), is emerging as a critical signaling molecule within the central nervous system (CNS). Initially characterized for its structural similarity to endocannabinoids, DEA, now also termed "synaptamide," primarily exerts its biological functions through a cannabinoid-independent mechanism. This technical guide provides an in-depth overview of the synthesis, signaling pathways, and physiological roles of DEA in the CNS. We present a comprehensive summary of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular pathways to facilitate further research and therapeutic development.

Introduction

The omega-3 fatty acid docosahexaenoic acid (DHA) is well-established as a crucial component for brain development and function. Recent investigations have revealed that many of the beneficial effects of DHA may be mediated by its bioactive metabolite, N-docosahexaenoylethanolamine (DEA) or synaptamide.[1] This N-acylethanolamine has been shown to play significant roles in neuronal development, synaptic plasticity, and neuroinflammation. Unlike anandamide, the endocannabinoid derived from arachidonic acid, DEA exhibits weak affinity for cannabinoid receptors and instead acts on a specific G-protein coupled receptor to elicit its effects.[2] This guide will explore the multifaceted biological activities of DEA in the CNS, providing a technical resource for researchers in neuroscience and drug development.

Synthesis and Metabolism

This compound is synthesized from its precursor, DHA, which is enriched in neuronal cell membranes. The synthesis is thought to occur through the enzymatic activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves N-acyl-phosphatidylethanolamine to produce the corresponding N-acylethanolamine.

The primary route of DEA degradation is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), which breaks it down into DHA and ethanolamine.[3] Inhibition of FAAH has been shown to significantly increase the levels of DEA in neuronal cultures, indicating a rapid turnover of this signaling molecule.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the binding affinities and endogenous levels of this compound.

| Parameter | Value | System | Reference |

| Binding Affinity (Ki) | 12.2 ± 0.5 µM | Human Brain Cannabinoid Receptor (CB1) | [2] |

| Effective Concentration | As low as 0.1 µM | Promotion of neurite growth and synaptogenesis in hippocampal neurons | [4] |

| In Vivo Dosage | 10 mg/kg/day (subcutaneous) | Cognitive recovery in a rat model of mild traumatic brain injury | [5] |

Table 1: Binding Affinity and Effective Concentrations of this compound.

| Biological Matrix | Condition | Concentration | Reference |

| Hippocampal Neuron Culture Medium | 3-day incubation with 1 µM DHA | 313 ± 30 fmol | [2] |

| Hippocampal Neuron Culture Medium | 3-day incubation with 1 µM DHA + FAAH inhibitor | 5560 ± 125 fmol | [2] |

Table 2: Endogenous Levels of this compound.

Signaling Pathways

The primary receptor for DEA in the central nervous system is the orphan G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1).[1][6][7] The binding of DEA to GPR110 initiates a cascade of intracellular events that mediate its diverse biological functions.

GPR110-cAMP-PKA-CREB Pathway

Activation of GPR110 by DEA leads to the stimulation of a Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) on the DNA, promoting the transcription of genes involved in neurite outgrowth, synaptogenesis, and neuronal survival.

Figure 1: GPR110-cAMP-PKA-CREB signaling pathway initiated by DEA.

Anti-inflammatory Signaling via NF-κB Inhibition

In the context of neuroinflammation, DEA demonstrates potent anti-inflammatory effects. This is achieved through the GPR110-cAMP-PKA signaling axis, which ultimately leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[3] PKA can interfere with the NF-κB signaling cascade at multiple points, including the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the translocation of the p65 subunit of NF-κB to the nucleus, DEA suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

Figure 2: Anti-inflammatory signaling of DEA via inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological roles of this compound.

Quantification of DEA in Brain Tissue by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of DEA in rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue (e.g., hippocampus, cortex)

-

Internal Standard (IS): DEA-d4

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Homogenizer

-

Centrifuge

-

SPE cartridges (e.g., C18)

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen brain tissue (~50 mg).

-

Add 1 mL of ice-cold ACN containing the internal standard (DEA-d4, final concentration 10 ng/mL).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Protein Precipitation and Lipid Extraction:

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup:

-

Reconstitute the dried extract in 500 µL of 10% MeOH.

-

Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 40% MeOH.

-

Elute the analytes with 1 mL of ACN.

-

Evaporate the eluate to dryness.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

-

Inject 10 µL of the sample into the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from 50% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (Positive ESI mode):

-

Monitor specific MRM transitions for DEA (e.g., precursor ion [M+H]+ to a specific product ion) and DEA-d4.

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of DEA and a fixed concentration of DEA-d4.

-

Calculate the concentration of DEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 3: Experimental workflow for the quantification of DEA in brain tissue by LC-MS/MS.

Neurite Outgrowth Assay in Primary Hippocampal Neurons

This protocol describes a method to assess the effect of DEA on neurite outgrowth in primary cultures of embryonic rodent hippocampal neurons.

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain)

-

Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)

-

Poly-D-lysine coated culture plates or coverslips

-

This compound (DEA) stock solution (in DMSO or ethanol)

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Primary Hippocampal Neuron Culture:

-

Dissect hippocampi from E18 rat or mouse embryos in ice-cold dissection medium.

-

Digest the tissue with a papain solution according to the manufacturer's protocol to obtain a single-cell suspension.

-

Plate the dissociated neurons onto poly-D-lysine coated plates or coverslips at a suitable density (e.g., 50,000 cells/cm²).

-

Culture the neurons in plating medium at 37°C in a 5% CO₂ incubator.

-

-

Treatment with DEA:

-

After 24 hours in culture, treat the neurons with various concentrations of DEA (e.g., 0.1, 1, 10 µM) or vehicle control. Ensure the final concentration of the solvent is consistent across all conditions and non-toxic (e.g., <0.1%).

-

-

Immunocytochemistry and Imaging:

-

After 48-72 hours of treatment, fix the neurons with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Acquire images of the neurons using a fluorescence microscope.

-

-

Analysis of Neurite Outgrowth:

-

Using image analysis software, trace the neurites of individual neurons.

-

Quantify parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.

-

Compare the results from DEA-treated groups with the vehicle control group.

-

cAMP Accumulation Assay

This protocol details a method to measure the accumulation of intracellular cAMP in response to GPR110 activation by DEA.

Materials:

-

HEK293 cells stably expressing GPR110

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

-

This compound (DEA)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-GPR110 cells in the appropriate medium.

-

Plate the cells into a 96-well or 384-well plate at a density that allows for optimal signal detection.

-

Incubate the cells overnight.

-

-

cAMP Assay:

-

Remove the culture medium and replace it with stimulation buffer.

-

Pre-incubate the cells with the phosphodiesterase inhibitor for 10-15 minutes at room temperature.

-

Add various concentrations of DEA or vehicle control to the wells. Include a positive control (e.g., forskolin) to confirm assay performance.

-

Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 15-30 minutes).

-

-

Lysis and Detection:

-

Lyse the cells according to the kit protocol.

-

Perform the cAMP detection assay following the manufacturer's instructions.

-

Read the plate using a suitable plate reader (e.g., for fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample.

-

Plot the dose-response curve for DEA and determine the EC₅₀ value.

-

Conclusion

This compound (synaptamide) is a key bioactive lipid in the central nervous system that mediates many of the neuroprotective and neurodevelopmental effects of its precursor, DHA. Its primary mechanism of action through the GPR110 receptor and subsequent activation of the cAMP-PKA-CREB pathway, as well as its anti-inflammatory effects via NF-κB inhibition, highlights its potential as a therapeutic target for a range of neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of DEA in CNS health and disease, and to accelerate the development of novel therapeutic strategies.

References

- 1. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Faculty Collaboration Database - Physiological and behavioural effects of the endogenous cannabinoid, arachidonylethanolamide (anandamide), in the rat. Br J Pharmacol 1996 Sep;119(1):107-14 [fcd.mcw.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 4.15. cAMP Assay [bio-protocol.org]

- 7. Neurite Outgrowth Assays [sigmaaldrich.com]

- 8. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Docosatetraenylethanolamide (DEA) Signaling Cascade and Intracellular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide. Derived from adrenic acid (22:4n-6), DEA is part of a growing family of bioactive lipids that modulate cellular function through various intracellular targets. Recent research has identified DEA as a novel activator of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, implicating it in nociception, inflammation, and cellular calcium homeostasis.[1] Its signaling is terminated through enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH). This document provides a comprehensive technical overview of the DEA signaling cascade, from its biosynthesis and degradation to its interaction with intracellular targets and the methodologies used to study these processes.

The DEA Lifecycle: Biosynthesis and Degradation

The cellular concentration and signaling capacity of DEA are tightly controlled by its metabolic pathway, which involves a multi-step enzymatic synthesis and a single-step hydrolysis for degradation.

1.1 Biosynthesis

The formation of DEA follows the general pathway established for other N-acylethanolamines.[2] The process begins with the precursor fatty acid, adrenic acid (docosatetraenoic acid), which is itself a two-carbon elongation product of arachidonic acid.[3][4]

The key steps are:

-

N-Acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of adrenic acid from the sn-1 position of a donor phospholipid to the head group amine of a phosphatidylethanolamine (B1630911) (PE) molecule.[5] This reaction forms the precursor lipid, N-docosatetraenoyl-phosphatidylethanolamine (N-22:4-PE).

-

Precursor Cleavage: The N-22:4-PE precursor is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release DEA and phosphatidic acid.[2] Alternative pathways for NAPE cleavage may also exist.

1.2 Degradation

The termination of DEA signaling occurs via enzymatic hydrolysis. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase located on the endoplasmic reticulum membrane.[6] FAAH catalyzes the cleavage of the amide bond in DEA, breaking it down into its constituent molecules: adrenic acid and ethanolamine.[6] While FAAH acts on a wide range of fatty acid amides, it shows a preference for arachidonoyl and oleoyl (B10858665) substrates.

Signaling Cascade and Intracellular Targets

DEA exerts its biological effects by interacting with specific intracellular protein targets, most notably ion channels and G-protein coupled receptors.

2.1 Primary Target: TRPV1

Recent evidence strongly points to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a key target for DEA.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is known as a molecular integrator of noxious stimuli, including heat and capsaicin.[1]

The signaling cascade initiated by DEA at the TRPV1 channel is as follows:

-

Binding: DEA binds to the vanilloid binding pocket on the TRPV1 channel.[2][7]

-

Channel Gating: This binding event induces a conformational change in the TRPV1 protein, leading to the opening of the ion pore.

-

Cation Influx: The open channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients.

-

Membrane Depolarization: The influx of positive ions leads to depolarization of the cell membrane, which in neurons can trigger the generation of an action potential.

-

Downstream Signaling: The rise in intracellular Ca²⁺ acts as a critical second messenger, activating a host of downstream signaling pathways, including those involving protein kinase C (PKC) and calmodulin. These pathways can modulate neuronal excitability, neurotransmitter release, and gene expression.

Some NAEs, such as oleoylethanolamide (OEA), require prior sensitization of the TRPV1 channel by PKC for robust activation.[8] It is plausible that DEA-mediated activation may also be subject to such modulation.

2.2 Other Potential Targets

In addition to TRPV1, DEA has been reported to act on cannabinoid receptor 1 (CB1) with potency and efficacy similar to that of anandamide.[9] This suggests that DEA may have a broader role as an endocannabinoid-like molecule, influencing neurotransmission and synaptic plasticity through CB1 activation.

Quantitative Data Summary

Quantitative analysis is essential for understanding the physiological relevance and pharmacological potential of DEA. The following table summarizes key available data.

| Parameter | Value | Species / System | Notes | Reference |

| Endogenous Concentration (Brain) | 1.15 ± 0.15 pmol/g | Mouse (Dominant) | Measured by LC-MS/MS. | [10] |

| 2.41 ± 0.38 pmol/g | Mouse (Submissive) | Levels were significantly higher in submissive vs. dominant mice. | [10] | |

| TRPV1 Activation (EC₅₀) | Data not available | - | DEA is a confirmed TRPV1 activator, but specific EC₅₀ values are not yet published. For comparison, OEA activates TRPV1 with an EC₅₀ of ~2 µM post-PKC stimulation. | [1][8] |

| FAAH Hydrolysis Rate (kcat/Km) | Data not available | - | FAAH is the primary degradative enzyme, but specific kinetic parameters for DEA have not been reported. | [11] |

Key Experimental Methodologies

Studying the DEA signaling cascade requires specialized techniques for lipid quantification and functional assessment of its targets.

4.1 Quantification of DEA by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring low-abundance lipids like DEA in biological samples.[10]

Protocol Outline:

-

Sample Homogenization: Homogenize frozen tissue samples in a 2:1 (v/v) chloroform:methanol solution containing a deuterated internal standard (e.g., AEA-d8) to correct for extraction losses.

-

Lipid Extraction: Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the lipid fraction from the homogenate.[10] For SPE, a silica (B1680970) cartridge is often used, washing with a non-polar solvent and eluting NAEs with a more polar mixture like 9:1 chloroform:methanol.

-

Solvent Evaporation & Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the dried lipid extract in a mobile phase-compatible solvent.

-

LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the NAEs using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

-

MS/MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Detection is achieved using Multiple Reaction Monitoring (MRM), monitoring the specific precursor-to-product ion transition for DEA and its internal standard.

-

Quantification: Calculate the concentration of DEA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

4.2 TRPV1 Activation Assay via Calcium Imaging

The functional activity of DEA at the TRPV1 channel is commonly assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells heterologously expressing the channel (e.g., HEK293-TRPV1).[1]

Protocol Outline:

-

Cell Culture: Plate HEK293 cells stably or transiently expressing TRPV1 onto 96-well plates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution). This allows the dye to enter the cells.

-

Baseline Measurement: Place the plate in a fluorescence plate reader or on an imaging microscope. Measure the baseline fluorescence for a short period to establish a stable signal.

-

Compound Addition: Add DEA at various concentrations to the wells.

-

Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. For Fura-2, this involves measuring emission at ~510 nm while alternating excitation between 340 nm and 380 nm. An increase in the 340/380 ratio indicates a rise in [Ca²⁺]i.[1]

-

Data Analysis: Calculate the response magnitude (e.g., peak fluorescence change or area under the curve) for each concentration. Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ value.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with a clear role in modulating the activity of the TRPV1 ion channel. Its metabolic pathway, rooted in the elongation of the arachidonic acid cascade, and its dual action on TRPV1 and potentially CB1 receptors, position it as a molecule of significant interest for research into pain, inflammation, and neuro-behavioral regulation.

Future research should focus on elucidating the specific potency (EC₅₀) of DEA at TRPV1 and other targets, defining the kinetic parameters of its degradation by FAAH, and exploring its physiological and pathophysiological roles in vivo. For drug development professionals, the DEA signaling cascade offers novel opportunities for therapeutic intervention, either by targeting its metabolic enzymes to modulate endogenous levels or by designing specific agonists or antagonists for its receptors.

References

- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | FAAH hydrolyses AEA to AA and ETA [reactome.org]

- 7. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Function of Docosatetraenylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine (NAE), structurally analogous to the endocannabinoid anandamide (B1667382) (AEA). First identified in the porcine brain, DEA is characterized by its 22-carbon polyunsaturated fatty acid chain, docosatetraenoic acid (adrenic acid). While research on DEA is not as extensive as for other endocannabinoids, existing evidence points to its interaction with the endocannabinoid system, suggesting a potential role in neuromodulation and other physiological processes. This technical guide provides a comprehensive overview of the current understanding of DEA's physiological functions, including its interaction with cannabinoid receptors and its metabolic pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

The endocannabinoid system (ECS) is a complex and widespread signaling system that plays a crucial role in regulating a multitude of physiological processes. The discovery of endogenous ligands for cannabinoid receptors, such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), has spurred significant research into this system. This compound (DEA) is a lesser-known N-acylethanolamine that shares structural similarities with AEA, featuring a docosatetraenoyl (22:4n-6) fatty acid chain instead of an arachidonoyl (20:4n-6) chain.[1][2] This structural difference may confer distinct pharmacological properties and physiological roles. This guide aims to consolidate the existing knowledge on DEA, providing a technical foundation for further investigation into its therapeutic potential.

Biochemical Profile

Biosynthesis

The precise biosynthetic pathway of this compound (DEA) has not been explicitly elucidated. However, it is widely presumed to follow the same general pathway as other N-acylethanolamines (NAEs), which involves the formation and subsequent hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) intermediates.[3] The precursor fatty acid for DEA is docosatetraenoic acid (adrenic acid), which is formed through the elongation of arachidonic acid.[4]

The proposed biosynthetic pathway is a two-step process:

-

N-acylation of Phosphatidylethanolamine (B1630911) (PE): A docosatetraenoyl group is transferred to the head group of a phosphatidylethanolamine (PE) molecule, forming N-docosatetraenoyl-phosphatidylethanolamine (N-docosatetraenoyl-PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase.[5]

-

Hydrolysis of N-docosatetraenoyl-PE: The N-docosatetraenoyl-PE intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield DEA and phosphatidic acid.[6][7][8][9]

Figure 1: Proposed biosynthetic pathway of this compound (DEA).

Degradation

Similar to other NAEs, the primary route of DEA degradation is believed to be enzymatic hydrolysis. The enzyme fatty acid amide hydrolase (FAAH) is responsible for the breakdown of NAEs into their constituent fatty acid and ethanolamine.[10][11] In the case of DEA, hydrolysis by FAAH would yield docosatetraenoic acid and ethanolamine, thus terminating its signaling activity. The substrate specificity of FAAH for DEA has been suggested, though detailed kinetic data are limited.[2]

Figure 2: Enzymatic degradation of this compound (DEA) by FAAH.

Pharmacological Activity

Cannabinoid Receptor Binding

The primary pharmacological target identified for DEA is the cannabinoid receptor type 1 (CB1).[1][2][12][13] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Source |

| This compound (DEA) | CB1 (porcine brain) | 543 ± 83 | [13][14] |

Note: Data on the binding affinity of DEA to the CB2 receptor is currently unavailable in the scientific literature.

Other Potential Targets

Given the structural similarity of DEA to other endocannabinoid-like lipids, it is plausible that it may interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) channel. However, to date, there is no direct experimental evidence to support this interaction.

Physiological Functions & Signaling Pathways

The specific in vivo physiological effects of DEA have not been extensively studied. However, based on its interaction with the CB1 receptor, it is hypothesized to play a role in processes modulated by this receptor, such as neurotransmission, pain perception, and appetite regulation.

G Protein-Coupled Receptor Signaling

Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][16] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, CB1 receptor activation can influence ion channels, leading to the inhibition of calcium influx and the activation of potassium channels. While it is presumed that DEA would initiate similar signaling events upon binding to the CB1 receptor, direct experimental evidence for DEA's effect on these pathways is lacking.

Figure 3: Hypothesized G protein-coupled signaling cascade upon DEA binding to the CB1 receptor.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Ki) of DEA for cannabinoid receptors.

-

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO or HEK293 cells transfected with the receptor).

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

-

Unlabeled DEA.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled DEA in binding buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled DEA.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known cannabinoid agonist/antagonist).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DEA to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol measures the rate of DEA hydrolysis by FAAH.

-

Materials:

-

Source of FAAH enzyme (e.g., rat liver microsomes or recombinant FAAH).

-

DEA substrate.

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Quenching solution (e.g., methanol/chloroform).

-

LC-MS/MS system for product quantification.

-

-

Procedure:

-

Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.

-

Initiate the reaction by adding the DEA substrate at various concentrations.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Extract the lipid products (docosatetraenoic acid).

-

Quantify the amount of product formed using LC-MS/MS.

-

Determine the initial reaction velocities at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

cAMP Accumulation Assay

This protocol assesses the effect of DEA on adenylyl cyclase activity.[6][17][18][19]

-

Materials:

-

Cells expressing the CB1 receptor.

-

DEA.

-

Forskolin (B1673556) (an adenylyl cyclase activator).[20]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of DEA for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of DEA to determine its effect on forskolin-stimulated cAMP accumulation.

-

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium levels in response to DEA.[4][16][21][22][23][24][25]

-

Materials:

-

Procedure:

-

Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 and probenecid.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add DEA at various concentrations and monitor the change in fluorescence over time.

-

For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

-

Plot the change in fluorescence or calcium concentration against time and against the log concentration of DEA to characterize the response.

-

Future Directions

The study of this compound is still in its nascent stages. To fully understand its physiological significance and therapeutic potential, several key areas require further investigation:

-

CB2 Receptor and TRPV1 Channel Interactions: Comprehensive binding and functional assays are needed to determine if DEA interacts with the CB2 receptor and/or TRPV1 channels.

-

In Vivo Studies: Animal models are required to investigate the in vivo effects of DEA on behavior, pain perception, and other physiological processes.

-

Biosynthesis and Degradation Kinetics: Detailed enzymatic studies are necessary to fully characterize the specific pathways and kinetics of DEA synthesis and degradation.

-

Signaling Pathway Elucidation: Further research is needed to confirm the specific intracellular signaling cascades activated by DEA upon receptor binding.

Conclusion

This compound is an endogenous lipid with demonstrated affinity for the CB1 cannabinoid receptor. While much of its physiological role remains to be elucidated, its structural similarity to anandamide suggests it may be an important, yet understudied, component of the endocannabinoid system. This technical guide provides a summary of the current knowledge and outlines the necessary experimental approaches to further investigate the function of this intriguing molecule. A deeper understanding of DEA's pharmacology and physiology may open new avenues for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 4. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Determination of phospholipase D-mediated hydrolysis of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-aldehyde-modified phosphatidylethanolamines generated by lipid peroxidation are robust substrates of N-acyl phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acylphosphatidylethanolamine-hydrolysing phospholipase D lacks the ability to transphosphatidylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Docosahexaenoyl ethanolamide improves glucose uptake and alters endocannabinoid system gene expression in proliferating and differentiating C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Endocannabinoid Analgesic Entourage Effect: Investigations in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Endocannabinoid System: Implications in Gastrointestinal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Docosahexaenoyl ethanolamide improves glucose uptake and alters endocannabinoid system gene expression in proliferating and differentiating C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Physiological and behavioural effects of the endogenous cannabinoid, arachidonylethanolamide (anandamide), in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cannabis sativa Root Extract Exerts Anti-Nociceptive and Anti-Inflammatory Effects via Endocannabinoid Pathway Modulation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Docosatetraenylethanolamide with CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatetraenylethanolamide (DEA) is an endogenous N-acylethanolamine that has been shown to interact with the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of these interactions, including quantitative binding and functional data, detailed experimental methodologies, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of cannabinoid pharmacology, drug discovery, and molecular biology.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are key targets for both endogenous and exogenous cannabinoids. This compound (DEA), an N-acylethanolamine derived from docosatetraenoic acid, has been identified as an endocannabinoid-like molecule that exhibits affinity for and functional activity at these receptors. Understanding the precise nature of DEA's interaction with CB1 and CB2 receptors is essential for elucidating its physiological roles and therapeutic potential.

Quantitative Data on DEA-Receptor Interactions

The interaction of this compound with CB1 and CB2 receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data on the binding affinity and functional potency of DEA.

Table 1: Binding Affinity of this compound for CB1 and CB2 Receptors

| Ligand | Receptor | Ki (nM) | Radioligand | Source |

| This compound (DEA) | CB1 | High Affinity (Specific value not reported) | [3H]CP-55,940 | [1] |

| This compound (DEA) | CB2 | Data not available | - | - |

Table 2: Functional Activity of this compound at CB1 and CB2 Receptors

| Ligand | Receptor | Assay Type | EC50 (µM) | Emax (%) | Reference Compound | Source |

| This compound (DEA) | CB1 | Data not available | - | - | - | - |

| This compound (DEA) | CB2 | Agonist Activity | 0.56 | Data not available | - | [2] |

Signaling Pathways

Upon activation by an agonist such as DEA, CB1 and CB2 receptors initiate intracellular signaling cascades. As members of the Gi/o family of GPCRs, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.

Figure 1: G Protein-Coupled Signaling Pathway of CB1/CB2 Receptors.

Figure 2: β-Arrestin Recruitment and Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands like DEA with cannabinoid receptors. These are representative protocols and may require optimization for specific experimental conditions.

Radioligand Competition Binding Assay (for Ki Determination)

This protocol is adapted from standard methods used for cannabinoid receptor binding assays.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., DEA) by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

-

Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or CB2 receptors).

-

Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand, such as [3H]CP-55,940.

-

Test Compound: this compound (DEA).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters, scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound (DEA), and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental Workflow for Radioligand Competition Binding Assay.

cAMP Functional Assay (for EC50/IC50 Determination)

This protocol outlines a common method for assessing the functional activity of a compound at Gi/o-coupled receptors like CB1 and CB2.

Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on forskolin-stimulated cAMP production.

Materials:

-

Cells: A cell line stably expressing the CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels).

-

Test Compound: this compound (DEA).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based biosensor).

-

Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

-

Equipment: Cell culture supplies, multi-well plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency. Seed the cells into 96- or 384-well plates and allow them to attach overnight.

-

Assay Preparation: Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Pre-incubate the cells for a short period.

-

Ligand Treatment:

-

For Agonist Testing: Add varying concentrations of the test compound (DEA) to the wells.

-

For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known CB receptor agonist.

-

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data Analysis:

-

Generate concentration-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

-

Figure 4: Experimental Workflow for cAMP Functional Assay.

Biosynthesis and Degradation of this compound

This compound belongs to the family of N-acylethanolamines (NAEs). The biosynthesis and degradation of NAEs are tightly regulated enzymatic processes.

Biosynthesis

The primary pathway for the biosynthesis of NAEs involves a two-step process starting from membrane phospholipids.

-

N-Acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE).

-

Hydrolysis: A NAPE-specific phospholipase D (NAPE-PLD) then hydrolyzes NAPE to release the N-acylethanolamine (in this case, DEA).

Alternative, NAPE-PLD-independent pathways for NAE biosynthesis have also been identified.

Figure 5: Biosynthesis Pathway of this compound.

Degradation

The primary enzyme responsible for the degradation of NAEs, including DEA, is fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking down the NAE into its constituent fatty acid and ethanolamine.

-

Hydrolysis: FAAH hydrolyzes this compound into docosatetraenoic acid and ethanolamine, thereby terminating its signaling activity.

Figure 6: Degradation Pathway of this compound.

Conclusion

This compound is an endogenous lipid mediator that interacts with the cannabinoid receptors CB1 and CB2. While current data indicates a high binding affinity for the CB1 receptor and agonist activity at the CB2 receptor, further research is required to fully elucidate the quantitative aspects of these interactions and the specific signaling pathways modulated by DEA. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the pharmacology of DEA and other endocannabinoid-like molecules. A deeper understanding of these interactions will be pivotal in uncovering the physiological significance of DEA and its potential as a therapeutic agent.

References

The Metabolic Degradation of Docosatetraenylethanolamide: A Technical Guide